L-Glutamine-15N2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

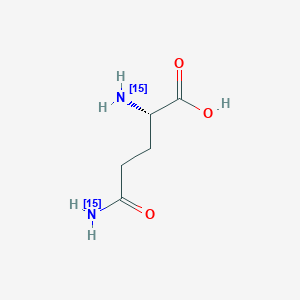

(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583882 | |

| Record name | L-(~15~N_2_)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204451-48-9 | |

| Record name | L-(~15~N_2_)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is L-Glutamine-15N2 and its chemical properties?

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine-15N2 is a stable isotope-labeled form of the non-essential amino acid L-glutamine, in which both nitrogen atoms are replaced with the heavy isotope ¹⁵N. This isotopic labeling makes it an invaluable tracer for in vitro and in vivo metabolic studies, allowing researchers to track the fate of glutamine's nitrogen atoms through various biochemical pathways. Its primary application lies in metabolic flux analysis, particularly in cancer research, where glutamine metabolism is often reprogrammed to support rapid cell proliferation. This guide provides a comprehensive overview of this compound, its chemical properties, and its application in metabolic research, complete with experimental protocols and pathway diagrams.

Chemical and Physical Properties

This compound is a white solid that is soluble in water. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2,5-diamino-5-oxopentanoic acid-2,5-¹⁵N₂ |

| Synonyms | L-[¹⁵N₂]Glutamine, L-Glutamine (amide-¹⁵N, amino-¹⁵N) |

| Molecular Formula | C₅H₁₀¹⁵N₂O₃ |

| Molecular Weight | 148.13 g/mol [1][2][3] |

| CAS Number | 204451-48-9[1][2][3] |

| Physical State | Solid[4] |

| Isotopic Purity | Typically ≥98% |

| Storage | Store at room temperature, protected from light and moisture[3][5] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through microbial fermentation. This process involves culturing microorganisms in a medium enriched with a ¹⁵N nitrogen source, such as ¹⁵NH₄Cl. The microorganisms incorporate the heavy nitrogen isotope into the glutamine they synthesize. Following fermentation, the this compound is separated and purified from the fermentation broth using techniques like ion-exchange chromatography.[6]

Applications in Metabolic Research

This compound is a crucial tool for tracing nitrogen metabolism in various biological systems. Its applications span several research areas:

-

Cancer Metabolism: Cancer cells often exhibit a high rate of glutamine consumption (a phenomenon known as "glutamine addiction") to fuel the tricarboxylic acid (TCA) cycle and provide nitrogen for the synthesis of nucleotides, amino acids, and other macromolecules essential for proliferation.[7] this compound allows researchers to trace the flow of nitrogen from glutamine into these biosynthetic pathways, providing insights into the metabolic reprogramming of cancer cells.

-

Metabolic Flux Analysis: By tracking the incorporation of ¹⁵N into downstream metabolites, researchers can quantify the rates (fluxes) of metabolic pathways. This is often done using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Neurobiology: Glutamine plays a significant role in neurotransmitter synthesis in the brain. This compound can be used to study the glutamate-glutamine cycle between neurons and astrocytes in vivo.

Experimental Protocols

Metabolic Tracing of this compound in Cancer Cells using LC-MS/MS

This protocol outlines a method to trace the nitrogen atoms from this compound into nucleosides and nucleobases in cultured cancer cells.

a. Cell Culture and Labeling:

-

Culture cancer cells in a glutamine-free medium (e.g., RPMI-1640) supplemented with 10% dialyzed fetal bovine serum.

-

Replace the medium with a labeling medium containing a known concentration of this compound (e.g., 4 mM).

-

Incubate the cells for various time points (e.g., 12, 24, 48 hours) to allow for the incorporation of the ¹⁵N label into metabolites.

b. Metabolite Extraction:

-

Harvest the cells by trypsinization and wash with a cold phosphate-buffered saline (PBS) solution.

-

Perform a polar metabolite extraction using a cold solvent mixture such as methanol:water (80:20, v/v).

-

Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the metabolite extract using a vacuum concentrator.

c. LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent for liquid chromatography (e.g., 50:50 methanol:water with 0.1% formic acid).[1]

-

Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

-

Separate the metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column).

-

Set up the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode to detect and quantify the ¹⁵N-labeled and unlabeled metabolites of interest (e.g., amino acids, nucleotides).[1] The transitions will be specific to the mass of the precursor ion and a characteristic fragment ion.

In Vivo Metabolic Tracing with this compound using NMR Spectroscopy

This protocol provides a general framework for an in vivo study in an animal model, such as a rat.

a. Animal Preparation and Infusion:

-

Anesthetize the animal according to approved institutional protocols.

-

Insert catheters for the infusion of this compound and for blood sampling.

-

Administer a continuous intravenous infusion of this compound.

b. In Vivo NMR Data Acquisition:

-

Position the animal within the NMR spectrometer.

-

Acquire ¹⁵N NMR spectra from the tissue of interest (e.g., brain, tumor) at regular intervals during the infusion. This will allow for the real-time monitoring of the incorporation of ¹⁵N into metabolites like glutamate and other amino acids.

c. Tissue and Blood Sample Analysis:

-

At the end of the experiment, collect blood and tissue samples.

-

Extract metabolites from the tissue samples as described in the LC-MS protocol.

-

Analyze the metabolite extracts and blood plasma using LC-MS/MS or high-resolution NMR to determine the extent of ¹⁵N labeling in various metabolites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and a typical experimental workflow involving this compound.

Caption: Glutamine metabolism tracing using this compound.

Caption: A typical experimental workflow for metabolic tracing.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monitoring and modelling the glutamine metabolic pathway: a review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beregond.bham.ac.uk [beregond.bham.ac.uk]

- 5. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Glutamine (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

The Principle of 15N Metabolic Labeling: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 15N metabolic labeling, a powerful technique for quantitative proteomics. It is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge and practical insights required to design, execute, and interpret experiments using this methodology.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with stable isotopes is a cornerstone of quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations or conditions.[1] The fundamental principle involves replacing the naturally abundant light nitrogen isotope (¹⁴N) with a heavier, stable isotope (¹⁵N) within the proteome of a cell or organism.[2] This is achieved by providing a ¹⁵N-enriched source of nitrogen in the growth medium, which is then incorporated into amino acids and subsequently into all newly synthesized proteins.[2][3]

The key advantage of this in vivo labeling approach is that the isotopic label is introduced at the very beginning of the experimental workflow, minimizing quantification errors that can arise from variations in sample preparation.[4] Once labeled, the "heavy" (¹⁵N) cell population can be compared to an unlabeled "light" (¹⁴N) population. The two cell populations are mixed, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.[5]

In the mass spectrometer, the ¹⁵N-labeled peptides will have a higher mass than their ¹⁴N counterparts due to the incorporated heavy isotope. The mass shift is dependent on the number of nitrogen atoms in each peptide.[5] By comparing the signal intensities of the heavy and light peptide pairs, the relative abundance of each protein in the two samples can be accurately quantified.[5] A related and widely used technique is Stable Isotope Labeling with Amino acids in Cell culture (SILAC), which utilizes specific heavy amino acids (e.g., arginine and lysine) for labeling.[6][7][8]

Experimental Workflow

The successful implementation of a 15N metabolic labeling experiment involves a series of well-defined steps, from initial cell culture to final data analysis.

Detailed Experimental Protocols

Below are detailed protocols for 15N metabolic labeling in both cell culture and in vivo models, providing a practical guide for laboratory implementation.

This protocol is adapted for adherent mammalian cell lines.

Materials:

-

DMEM for SILAC (or other appropriate base medium deficient in the amino acid to be labeled)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

¹⁴N L-Arginine and ¹⁴N L-Lysine ("light" amino acids)

-

¹⁵N-labeled L-Arginine and ¹⁵N-labeled L-Lysine ("heavy" amino acids)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitors

Procedure:

-

Media Preparation: Prepare "light" and "heavy" SILAC media.

-

Light Medium: Supplement the base medium with light L-Arginine and L-Lysine at the recommended concentration, 10% dFBS, and penicillin-streptomycin.

-

Heavy Medium: Supplement the base medium with heavy ¹⁵N L-Arginine and ¹⁵N L-Lysine at the same concentration, 10% dFBS, and penicillin-streptomycin.

-

-

Cell Adaptation (Labeling Phase):

-

Culture two separate populations of the chosen cell line.

-

Grow one population in the "light" medium and the other in the "heavy" medium.

-

Subculture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.[8]

-

Verify labeling efficiency (>95%) by mass spectrometry analysis of a small sample of the "heavy" labeled cells.

-

-

Experimental Treatment:

-

Once labeling is complete, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment) and the "light" labeled cells with the control condition (e.g., vehicle).

-

-

Cell Harvesting and Mixing:

-

Wash the cells with ice-cold PBS and detach them using trypsin-EDTA.

-

Count the cells from each population and mix them at a 1:1 ratio.

-

-

Protein Extraction and Digestion:

-

Lyse the mixed cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysate.

-

Proceed with standard protocols for protein reduction, alkylation, and in-solution or in-gel tryptic digestion.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

This protocol is a general guideline for in vivo labeling of mice.[9]

Materials:

-

¹⁵N-labeled mouse chow (custom formulation with ¹⁵N-labeled protein source)

-

Standard ¹⁴N mouse chow

-

Metabolic cages (optional, for monitoring food and water intake)

Procedure:

-

Labeling:

-

House a cohort of mice on a diet containing ¹⁵N-labeled protein as the sole nitrogen source. The duration of labeling will depend on the research question and the protein turnover rates of the tissues of interest. For complete labeling of most tissues, generational labeling (feeding the ¹⁵N diet to breeding pairs and their offspring) may be necessary.[10]

-

-

Experimental Design:

-

The ¹⁵N-labeled mice can serve as an internal standard for quantitative proteomics experiments.

-

For a typical experiment, tissue from a ¹⁵N-labeled mouse is mixed with tissue from a ¹⁴N mouse (representing a specific experimental condition).

-

-

Tissue Harvesting and Homogenization:

-

Euthanize the mice and dissect the tissues of interest.

-

Weigh the tissues and mix the ¹⁵N-labeled and ¹⁴N-unlabeled tissues at a 1:1 ratio by weight.

-

Homogenize the mixed tissues in a suitable lysis buffer.

-

-

Protein Extraction and Digestion:

-

Follow standard procedures for protein extraction, quantification, reduction, alkylation, and tryptic digestion of the tissue homogenates.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Data Presentation and Analysis

A critical aspect of 15N metabolic labeling experiments is the accurate quantification and clear presentation of the data. The output of the mass spectrometer is processed by specialized software to identify peptides and quantify the relative abundance of the heavy and light forms.[11]

Quantitative Data Summary

The following table provides an illustrative example of quantitative proteomics data that can be obtained from a 15N metabolic labeling experiment comparing a treated versus a control cell population. The ratios represent the relative abundance of each protein in the treated sample compared to the control.

| Protein ID | Gene Name | Protein Name | L/H Ratio (Control/Treated) | Log2(L/H Ratio) | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 0.48 | -1.06 | 0.001 | Down-regulated |

| P60484 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.15 | 1.10 | 0.005 | Up-regulated |

| P10415 | VIM | Vimentin | 1.05 | 0.07 | 0.85 | Unchanged |

| Q06830 | PRKDC | DNA-dependent protein kinase catalytic subunit | 0.98 | -0.03 | 0.92 | Unchanged |

| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 3.50 | 1.81 | <0.001 | Up-regulated |

| P62258 | ACTG1 | Actin, cytoplasmic 2 | 1.12 | 0.16 | 0.75 | Unchanged |

Note: This table is a synthesized example for illustrative purposes.

Application in Drug Development: Investigating Signaling Pathways

15N metabolic labeling is a powerful tool in drug development for elucidating the mechanism of action of novel therapeutics and identifying biomarkers of drug response. By quantifying changes in the proteome upon drug treatment, researchers can gain insights into the signaling pathways that are modulated by the compound.

Example: mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is frequently dysregulated in cancer. 15N metabolic labeling can be employed to study how a novel mTOR inhibitor affects the phosphorylation status and abundance of key proteins in this pathway.

In a typical experiment, cells labeled with ¹⁵N would be treated with the mTOR inhibitor, while ¹⁴N-labeled cells would serve as the vehicle control. After quantitative proteomic analysis, a decrease in the phosphorylation of downstream targets like S6K1 and 4E-BP1 would be expected in the drug-treated cells, providing direct evidence of on-target drug activity.

Conclusion

15N metabolic labeling is a robust and versatile technique for quantitative proteomics that offers high accuracy and reproducibility. Its ability to provide a global and unbiased view of proteome-wide changes makes it an invaluable tool for basic research and drug development. By understanding the core principles and mastering the experimental protocols, researchers can leverage this powerful methodology to gain deeper insights into complex biological processes and accelerate the discovery of new therapeutic interventions.

References

- 1. embopress.org [embopress.org]

- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 6. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ckisotopes.com [ckisotopes.com]

A Technical Guide to the Synthesis and Isotopic Purity Assessment of L-Glutamine-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of L-Glutamine-15N2, a critical tool in metabolic research and drug development. The document outlines detailed experimental protocols and presents quantitative data in a structured format.

Introduction to this compound

L-Glutamine is the most abundant non-essential amino acid in the human body and plays a crucial role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and maintaining redox homeostasis.[1] It serves as a primary respiratory fuel for rapidly proliferating cells such as enterocytes, colonocytes, and lymphocytes.[2] In recent years, the metabolic pathways of glutamine, particularly in the context of cancer, have garnered significant attention.[1][3] Cancer cells often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to support their rapid growth and proliferation.[1][3]

This compound is a stable isotope-labeled form of L-glutamine where both nitrogen atoms are replaced with the heavy isotope, nitrogen-15.[4] This labeling allows researchers to trace the metabolic fate of glutamine through various biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5] The use of this compound has been instrumental in elucidating the altered nitrogen metabolism in cancer cells and in the development of therapeutic strategies targeting glutamine metabolism.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through chemical methods, microbial fermentation, or enzymatic synthesis.[6][7][8] Enzymatic synthesis is often preferred due to its high stereospecificity, yielding the biologically active L-isomer with high purity.[9][10]

Enzymatic Synthesis Protocol

This protocol describes the synthesis of this compound from α-ketoglutarate using glutamate dehydrogenase (GDH) and glutamine synthetase (GS), with an NADH regeneration system.

Materials:

-

α-ketoglutarate sodium salt

-

¹⁵NH₄Cl (99 atom % ¹⁵N)

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Glutamate Dehydrogenase (GDH)

-

Glutamine Synthetase (GS)

-

Glucose

-

Glucose Dehydrogenase (GlcDH) for NADH regeneration

-

Phosphate buffer (pH 8.0)

-

Deionized water

-

1 M NaOH solution

-

Dowex 50WX8 cation exchange resin

Procedure:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel at 30°C, dissolve α-ketoglutarate, ¹⁵NH₄Cl, ATP, and glucose in the phosphate buffer.

-

Initiation of Reaction: Add NADH, GDH, GS, and GlcDH to the reaction mixture.

-

pH Control: Monitor the pH of the reaction. The formation of L-glutamic acid and subsequently L-glutamine will cause a decrease in pH. Maintain the pH between 8.0 and 8.2 by the controlled addition of 1 M NaOH.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing for the disappearance of α-ketoglutarate or the formation of L-glutamine using HPLC or an appropriate enzymatic assay.

-

Reaction Termination: Once the reaction is complete (typically after several hours), terminate it by denaturing the enzymes, for example, by heating the solution to 80°C for 15 minutes or by adding a deproteinizing agent.

-

Purification:

-

Centrifuge the reaction mixture to remove precipitated proteins.

-

Load the supernatant onto a pre-equilibrated Dowex 50WX8 cation exchange column.

-

Wash the column with deionized water to remove unreacted anionic and neutral components.

-

Elute the bound this compound using an ammonia solution gradient.

-

Collect the fractions containing this compound.

-

-

Isolation: Combine the product-containing fractions and remove the ammonia by rotary evaporation under reduced pressure.

-

Crystallization: Dissolve the resulting solid in a minimal amount of hot water and allow it to cool slowly to crystallize the this compound.

-

Drying: Collect the crystals by filtration and dry them under a vacuum.

Synthesis Workflow Diagram

Isotopic Purity Assessment

The determination of isotopic enrichment is crucial to validate the successful incorporation of the ¹⁵N label. The most common methods for this assessment are high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[5][11]

Isotopic Purity Assessment Protocol via Mass Spectrometry

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, focusing on the m/z range corresponding to the unlabeled and labeled L-glutamine. The protonated molecule [M+H]⁺ for unlabeled L-glutamine is ~147.076 m/z, and for this compound, it is ~149.070 m/z.

-

Data Analysis:

-

Identify the ion peaks corresponding to the unlabeled ([¹⁴N]₂), partially labeled ([¹⁴N¹⁵N]), and fully labeled ([¹⁵N]₂) L-glutamine.

-

Determine the relative intensity of each peak.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Intensity of ([¹⁵N]₂) / (Intensity of ([¹⁴N]₂) + Intensity of ([¹⁴N¹⁵N]) + Intensity of ([¹⁵N]₂))] x 100

-

Corrections for the natural abundance of ¹³C and other isotopes should be applied for high-precision measurements.[11]

-

Analytical Workflow Diagram

Role of L-Glutamine in Cellular Metabolism: The Glutaminolysis Pathway

Glutaminolysis is a metabolic pathway where glutamine is converted to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle.[12] This pathway is particularly important in cancer cells, providing them with metabolic intermediates for biosynthesis and energy production.[13]

The process begins with the transport of glutamine into the cell, followed by its conversion to glutamate by the enzyme glutaminase (GLS) in the mitochondria.[14] Glutamate is then converted to α-ketoglutarate by glutamate dehydrogenase (GDH) or a transaminase.[12][14]

Glutaminolysis Signaling Pathway Diagram

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Typical Value | Method of Determination | Reference |

| Isotopic Enrichment | > 98% | Mass Spectrometry, NMR | [15][16] |

| Chemical Purity | > 98% | HPLC | [15] |

| Enzymatic Synthesis Yield | High (often > 90%) | Gravimetric, HPLC | [9][10] |

| ¹J(¹⁵NH₂-CH) Coupling Constant | ~5.7 Hz | ¹³C NMR Spectroscopy | [16] |

References

- 1. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. L-(~15~N_2_)Glutamine | 204451-48-9 | Benchchem [benchchem.com]

- 7. CN1264810C - Process for synthesis of L-glutamine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Glutaminolysis - Wikipedia [en.wikipedia.org]

- 13. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bosterbio.com [bosterbio.com]

- 15. L-Glutamine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1328-0.25 [isotope.com]

- 16. revroum.lew.ro [revroum.lew.ro]

A Technical Guide to High-Purity L-Glutamine-¹⁵N₂ for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity L-Glutamine-¹⁵N₂, a critical stable isotope-labeled compound for tracing nitrogen flux and understanding cellular metabolism. We detail commercial suppliers, their product specifications, a comprehensive experimental protocol for ¹⁵N tracing studies, and key metabolic pathways involving glutamine.

Introduction to L-Glutamine-¹⁵N₂

L-Glutamine-¹⁵N₂ is a stable isotope-labeled form of the amino acid L-glutamine, where both nitrogen atoms are replaced with the heavy isotope, nitrogen-15 (¹⁵N). This non-radioactive tracer is indispensable for metabolic flux analysis (MFA) and stable isotope-resolved metabolomics (SIRM).[1] Researchers utilize L-Glutamine-¹⁵N₂ to track the metabolic fate of glutamine's nitrogen atoms through various biochemical pathways.[1][2] Its applications are pivotal in cancer research, immunology, and neurobiology to elucidate how cells utilize glutamine for energy, biosynthesis of nucleotides and amino acids, and maintaining redox homeostasis.[3][4][5]

Commercial Suppliers and Product Specifications

Several reputable suppliers offer high-purity L-Glutamine-¹⁵N₂ for research purposes. The quality and specifications from leading vendors are crucial for experimental reproducibility. Below is a comparative summary of products available from prominent suppliers.

| Supplier | Product Name | Isotopic Purity (atom % ¹⁵N) | Chemical Purity | CAS Number | Molecular Weight | Physical Form |

| Cambridge Isotope Laboratories, Inc. | L-Glutamine (¹⁵N₂, 98%) | ≥98% | ≥98% | 204451-48-9 | 148.13 | Solid |

| Sigma-Aldrich (Merck) | L-Glutamine-¹⁵N₂ | 98 atom % ¹⁵N | Not specified | 204451-48-9 | 148.13 | Solid |

| Biosynth | L-Glutamine-¹⁵N₂ | Not specified | Not specified | 204451-48-9 | 148.13 | Solid |

| MedChemExpress | L-Glutamine-¹⁵N₂ | Not specified | >98% | 204451-48-9 | 148.13 | Solid |

| GlpBio | L-Glutamine-¹⁵N₂ | Not specified | >98% | 204451-48-9 | 148.13 | Solid |

Note: Specifications are subject to change and should be verified on the supplier's website or Certificate of Analysis.

Key Applications and Experimental Protocols

The primary application of L-Glutamine-¹⁵N₂ is as a tracer in metabolic studies to quantify the contribution of glutamine to various downstream metabolic pathways.[1][3] A common application is in cell culture to study how cancer cells reprogram their metabolism.[2][6]

Detailed Protocol: ¹⁵N Isotope Tracing in Cultured Mammalian Cells

This protocol provides a general framework for a stable isotope tracing experiment using L-Glutamine-¹⁵N₂ in adherent mammalian cells, followed by metabolite extraction and analysis by mass spectrometry (MS).

1. Cell Culture and Labeling:

-

Culture cells in standard complete medium until they reach 70-80% confluency.

-

Prepare the labeling medium: Use glutamine-free RPMI-1640 or DMEM supplemented with 10% dialyzed fetal bovine serum (dFBS), 1% penicillin-streptomycin, and a physiological concentration (e.g., 2-4 mM) of L-Glutamine-¹⁵N₂.[2]

-

Aspirate the standard medium, wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹⁵N-labeling medium to the cells.

-

Incubate the cells for a desired time course (e.g., 0, 6, 12, 24 hours) to allow for the incorporation of ¹⁵N into downstream metabolites.[2][7]

2. Metabolite Extraction:

-

After incubation, place the culture plates on ice and aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each plate.

-

Scrape the cells using a cell scraper and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Dry the metabolite extracts under a stream of nitrogen gas or using a vacuum concentrator. Store the dried extracts at -80°C until analysis.[7]

3. Mass Spectrometry Analysis:

-

Prior to analysis, resuspend the dried metabolite extract in a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid.[2]

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][8]

-

For LC-MS, use a high-resolution mass spectrometer coupled to a liquid chromatography system. Metabolites are typically separated using a reverse-phase or HILIC column.[2]

-

Set the mass spectrometer to acquire data in a way that can distinguish between unlabeled (¹⁴N) and labeled (¹⁵N) isotopologues of metabolites. This is often done using Selected Reaction Monitoring (SRM) on a triple quadrupole instrument or by acquiring full scan data on a high-resolution instrument like a Q-TOF or Orbitrap.[2]

-

The mass shift resulting from the incorporation of one or two ¹⁵N atoms (M+1 or M+2, respectively) is measured to determine the extent of labeling in downstream metabolites like glutamate, other amino acids, and nucleotides.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex experimental workflows and metabolic pathways, aiding in the comprehension and design of experiments.

Experimental Workflow

Caption: Workflow for ¹⁵N stable isotope tracing in cell culture.

Glutamine Metabolism and ¹⁵N Incorporation Pathway

Caption: Key pathways of L-Glutamine-¹⁵N₂ metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Glutamate and glutamine metabolism [reactome.org]

- 4. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 5. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Proper Storage of L-Glutamine-¹⁵N₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the stability and optimal storage conditions for L-Glutamine-¹⁵N₂, a critical isotopically labeled amino acid used in a wide range of research applications, including metabolic studies, proteomics, and drug development. Understanding its stability profile is paramount for ensuring experimental accuracy and the integrity of research data.

Core Stability Profile

L-Glutamine, and by extension its isotopically labeled form L-Glutamine-¹⁵N₂, is known to be stable as a solid powder but exhibits lability in aqueous solutions. The primary degradation pathway involves a non-enzymatic cyclization to form 5-pyrrolidone-2-carboxylic acid and ammonia[1][2][3]. This degradation is influenced by temperature, pH, and the composition of the solution[1][4].

Solid-State Stability

When stored as a dry powder, L-Glutamine-¹⁵N₂ is highly stable. Manufacturers recommend storing the solid compound at room temperature, protected from light and moisture[5][6]. Under these conditions, the product can be expected to maintain its purity for an extended period.

Solution Stability

The stability of L-Glutamine-¹⁵N₂ in solution is significantly lower and is highly dependent on storage temperature. Degradation in aqueous solutions follows pseudo-first-order kinetics[1][7].

Table 1: Recommended Storage Conditions and Stability of L-Glutamine-¹⁵N₂

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | Room Temperature | Long-term | Store away from light and moisture[5][6]. |

| Aqueous Solution | -80°C | Up to 6 months | Undetectable degradation at this temperature[4][8]. |

| Aqueous Solution | -20°C | Up to 1 month | Minimal degradation (<0.03% to <0.04% per day)[4][8]. |

| Aqueous Solution | 4°C (refrigerated) | Up to 14 days | Slow degradation, with approximately 0.1% to 0.2% loss per day[3][8]. |

| Aqueous Solution | 22-24°C (Room Temp) | Short-term (hours) | Significant degradation, with rates varying from 0.22% to 0.9% per day depending on the solution's composition[4][8]. |

| Aqueous Solution | 37°C | Not recommended | Rapid degradation, with about 7% decomposition per day in cell culture medium[3]. |

Table 2: Quantitative Degradation Rates of L-Glutamine in Aqueous Solutions

| Temperature | Solution Type | Degradation Rate (% per day) | Reference |

| 4°C | Minimum Essential Medium (MEM) | 0.10 | [3] |

| 4°C | Intravenous Solutions | <0.1 - 0.2 | [8] |

| 22-24°C | Water (pH 6.5) | 0.23 | [4] |

| 22-24°C | Dextrose/Water (15% w/v) | 0.22 | [4] |

| 22-24°C | Mixed Total Parenteral Nutrition (TPN) Solution | 0.8 | [4] |

| 22-24°C | Amino acid/dextrose solutions | 0.7 - 0.9 | [8] |

| 37°C | Minimum Essential Medium (MEM) | ~7.0 | [3] |

Experimental Protocols for Stability Assessment

To ensure the quality and concentration of L-Glutamine-¹⁵N₂ in experimental settings, particularly when used in solution over time, it is crucial to employ validated analytical methods to assess its stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for quantifying L-Glutamine and its degradation products.

-

Methodology:

-

Column: A reversed-phase C18 column, such as a YMC Pack ODS-AQ (150mm x 4.6mm, 5µm), is commonly used[9].

-

Mobile Phase: A simple isocratic mobile phase can be employed, consisting of a mixture of water and methanol[9]. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid[10]. A gradient elution with a phosphate buffer and methanol can also be effective[3].

-

Detection: UV detection at a wavelength of 210 nm is suitable for L-Glutamine[9].

-

Pre-column Derivatization: For enhanced sensitivity, especially in complex matrices, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used, with fluorescence detection (e.g., excitation at 340 nm and emission at 450 nm)[3].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of degradation products and for quantifying the isotopically labeled compound without a chemical standard of the labeled material.

-

Methodology:

-

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., D₂O).

-

Analysis: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques like TOCSY, HSQC, and HMBC, can be used to identify the molecular structures of degradation products[11]. The distinct signals of ¹⁵N can also be monitored. The use of stable isotopes like ¹⁵N enhances the analytical capabilities of NMR[][13][14].

-

Mass Spectrometry (MS)

MS, often coupled with liquid chromatography (LC-MS), is highly sensitive for identifying and quantifying L-Glutamine and its degradation products.

-

Methodology:

-

Ionization: Electrospray ionization (ESI) is commonly used.

-

Analysis: High-resolution mass spectrometry can detect the mass shift of 0.984 Da that occurs during the deamidation of glutamine[15]. Tandem MS (MS/MS) can be employed to identify the specific products of deamidation[15][16]. Isotope-labeled internal standards can be used for precise quantification[17].

-

Key Signaling Pathways and Experimental Workflows

L-Glutamine-¹⁵N₂ is utilized as a tracer to study various metabolic pathways. Understanding these pathways is crucial for interpreting experimental data.

Glutaminolysis Pathway

Glutaminolysis is a key metabolic pathway where glutamine is converted to α-ketoglutarate, which then enters the Tricarboxylic Acid (TCA) cycle. This pathway is vital for energy production and biosynthesis in rapidly proliferating cells[18][19][20].

References

- 1. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]

- 3. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-Glutamine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1328-0.25 [isotope.com]

- 6. L-Glutamine (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The stability of L-glutamine in total parenteral nutrition solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. L-Glutamine | SIELC Technologies [sielc.com]

- 11. NMR and MS analysis of decomposition compounds produced from N-acetyl-L-glutamine at low pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nmr-bio.com [nmr-bio.com]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 20. Metabolic Signaling Cascades Prompted by Glutaminolysis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of L-Glutamine-15N2 in Protein and Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glutamine, the most abundant amino acid in the human body, is central to a myriad of physiological processes, including protein synthesis, metabolic regulation, and immune function.[1][2] The stable isotope-labeled form, L-Glutamine-15N2, in which both nitrogen atoms are replaced with the heavy isotope ¹⁵N, serves as a powerful tracer in metabolic research.[3] This technical guide provides an in-depth overview of the applications of this compound in protein and metabolic studies. It details its use in metabolic flux analysis, particularly in tracking nitrogen fate in nucleotide biosynthesis and the tricarboxylic acid (TCA) cycle, and its role in quantifying protein synthesis and enhancing recombinant protein expression. This document offers detailed experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic pathways and experimental workflows to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage this compound in their research endeavors.

Introduction: The Pivotal Role of L-Glutamine and the Power of Stable Isotope Tracing

L-Glutamine is a non-essential amino acid that becomes "conditionally essential" during times of metabolic stress, such as critical illness or injury.[4] It is a primary substrate for numerous metabolic pathways, serving as a significant nitrogen and carbon donor.[5][6] In cancer research, the phenomenon of "glutamine addiction," where cancer cells exhibit an increased dependence on glutamine for survival and proliferation, has made it a key area of investigation.[6][7]

Stable isotope tracing is a powerful technique that allows for the dynamic tracking of metabolic pathways in vitro and in vivo.[8] By introducing molecules labeled with stable isotopes, such as ¹⁵N, researchers can follow the journey of these atoms as they are incorporated into various metabolites. This compound is particularly valuable for these studies as it enables the precise tracking of nitrogen, a fundamental component of amino acids, nucleotides, and other essential biomolecules.[3][5] This allows for the elucidation of metabolic pathway activities and the identification of metabolic reprogramming in disease states.[8]

Applications of this compound in Metabolic Studies

Tracing Nitrogen Flux in Health and Disease

This compound is extensively utilized to conduct metabolic flux analysis and trace the pathways of nitrogen metabolism.[3] It allows researchers to monitor the incorporation of nitrogen into a wide array of metabolites, offering insights into the physiological roles of glutamine.[3]

In cancer research, this compound helps in understanding the metabolic alterations that support tumor growth.[3] Studies have shown that cancer cells can reprogram their metabolism to utilize glutamine's nitrogen for the synthesis of nucleotides and other non-essential amino acids, which is crucial for their rapid proliferation.[6][7] For example, in glioblastoma cells, this compound tracing has revealed the significant role of glutamine synthetase in fueling nucleotide biosynthesis, particularly under nutrient-deprived conditions.[3]

Elucidating Nucleotide Biosynthesis Pathways

The de novo synthesis of purine and pyrimidine nucleotides is a critical process for proliferating cells, and glutamine is a key nitrogen donor in these pathways.[6][7] this compound tracing experiments, often coupled with liquid chromatography-mass spectrometry (LC-MS), enable the quantification of nitrogen flux from glutamine into nucleosides and nucleobases.[7]

Specifically, glutamine donates its amide (γ-nitrogen) group in several enzymatic steps:

-

Purine Synthesis : Two nitrogen atoms in the purine ring are derived from the amide group of glutamine.[6]

-

Pyrimidine Synthesis : Glutamine provides a nitrogen atom for the formation of carbamoyl phosphate and for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP).[6]

By measuring the incorporation of ¹⁵N into these nucleotides, researchers can assess the activity of the de novo synthesis pathways and how they are affected by various conditions or therapeutic interventions.[7]

Investigating Central Carbon and Nitrogen Metabolism

While often used to trace nitrogen, the carbon skeleton of glutamine is also a significant contributor to the TCA cycle, a central hub of cellular metabolism.[6] After deamination to glutamate, it can be further converted to α-ketoglutarate, an intermediate of the TCA cycle.[6] Dual-labeling studies using both ¹³C and ¹⁵N-labeled glutamine can provide a comprehensive picture of both carbon and nitrogen flow.[9]

This compound tracing has revealed a phenomenon known as nitrogen scrambling, where the ¹⁵N atoms from glutamine are transferred to other amino acids. In insect cells, for instance, there is a surprisingly high efficiency (60-70%) of ¹⁵N transfer from glutamine to alanine, aspartate, and glutamate.[10] This indicates that the high energy demands of these cells are predominantly met by glutamine feeding into the TCA cycle.[10]

Applications of this compound in Protein Studies

Quantifying Protein Synthesis and Turnover

This compound is a valuable tool for studying protein dynamics. By introducing ¹⁵N-labeled glutamine into cell culture media or administering it in vivo, researchers can measure the rate of its incorporation into newly synthesized proteins.[11] The enrichment of ¹⁵N in proteins over time can be measured using techniques like mass spectrometry, allowing for the calculation of fractional synthesis rates (FSR).[12] This approach provides quantitative data on how different stimuli or conditions affect protein metabolism.[13]

Enhancing Recombinant Protein Expression

In addition to its role as a tracer, L-glutamine is a critical component of cell culture media for the production of recombinant proteins.[11] Studies in insect cell expression systems have demonstrated that supplementing the culture media with this compound can significantly increase protein expression, with reports of a four to five-fold increase in protein yield compared to glutamine-deprived conditions.[3][10] This is particularly beneficial for producing isotopically labeled proteins for structural studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from studies utilizing this compound.

Table 1: Isotopic Enrichment in Metabolites and Proteins from this compound Tracing

| Cell/System Type | Labeled Compound | Measured Metabolite/Protein | Key Quantitative Finding | Reference |

| Insect Cells | This compound | Alanine, Aspartate, Glutamate | 60-70% efficiency of ¹⁵N scrambling from glutamine. | [10] |

| Insect Cells | This compound & ¹⁵N Yeast Extract | Green Fluorescent Protein (GFP) & Abelson (Abl) Kinase | ¹⁵N atoms from this compound account for ~10% of all nitrogen atoms in the expressed proteins. | [10] |

| 5637 Bladder Cancer Cells | [¹⁵N] Glutamine | DNA Nucleosides/Nucleobases | Time-dependent increase in ¹⁵N incorporation into nucleosides and nucleobases over 72 hours. | [7] |

| Cultured Astrocytes | [2-¹⁵N]-glutamine | Glutamine | Simultaneous synthesis and consumption rates of approximately 13.0 nmol/min/mg protein. | [14] |

Table 2: Impact of this compound Supplementation on Protein Expression

| Expression System | Protein | This compound Concentration | Effect on Protein Yield | Reference |

| Insect Cells (Sf9) | Various Recombinant Proteins | Sufficient levels | Four to five-fold increase compared to deprived conditions. | [10] |

| Insect Cells (Sf9) | Abelson (Abl) Kinase | 250-500 mg/L | Required for maximal expression (~10-15 mg/L). | [10] |

| Insect Cells (Sf9) | β1-adrenergic receptor (β1AR) | ~100 mg/L | Sufficient for maximal expression (<1 mg/L). | [10] |

Experimental Protocols

The following are generalized protocols for key experiments using this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.

Protocol for ¹⁵N-Glutamine Tracing in Cell Culture

-

Cell Culture Preparation : Culture cells to the desired confluency in standard growth medium.

-

Media Preparation : Prepare glutamine-free medium supplemented with dialyzed fetal bovine serum and the desired concentration of this compound (e.g., 4 mM).

-

Labeling :

-

For steady-state analysis, culture cells in the labeling medium for a sufficient period to achieve isotopic equilibrium (typically 24-48 hours).

-

For kinetic flux analysis, replace the standard medium with the labeling medium and collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Harvesting :

-

Aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Protocol for Metabolite Extraction and LC-MS/MS Analysis

-

Metabolite Extraction :

-

Vortex the cell lysate and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

-

Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution : Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis :

-

Inject the sample into an LC-MS/MS system.

-

Separate metabolites using a suitable chromatography method (e.g., reversed-phase or HILIC).

-

Detect and quantify the mass isotopologues of the metabolites of interest using a mass spectrometer operating in Selected Reaction Monitoring (SRM) or full scan mode.[7]

-

Analyze the data to determine the fractional enrichment of ¹⁵N in each metabolite.

-

Protocol for Protein Isolation and Isotopic Enrichment Analysis

-

Cell Lysis : After labeling, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

-

Protein Separation (Optional) : Proteins can be separated by 1D or 2D gel electrophoresis.

-

In-gel or In-solution Digestion : Excise protein bands of interest from the gel or use the whole lysate for digestion with a protease (e.g., trypsin).

-

Mass Spectrometry Analysis : Analyze the resulting peptides by LC-MS/MS to identify the proteins and determine the ¹⁵N enrichment in the peptides.

-

Data Analysis : Calculate the fractional synthesis rate of the proteins based on the incorporation of ¹⁵N.[12]

Visualization of Metabolic Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.

Caption: General Workflow for this compound Stable Isotope Tracing.

Caption: L-Glutamine's Contribution to de Novo Nucleotide Synthesis.

Caption: Nitrogen Scrambling from this compound via Transamination.

Conclusion and Future Directions

This compound is an indispensable tool for researchers in the fields of metabolism and protein science. Its ability to trace the fate of nitrogen atoms provides unparalleled insights into complex biological processes. The applications detailed in this guide, from elucidating metabolic reprogramming in cancer to quantifying protein synthesis, highlight the versatility of this stable isotope tracer.

Future research will likely see an expansion of this compound applications in multi-omics studies, integrating metabolomics data with proteomics, transcriptomics, and genomics to build comprehensive models of cellular metabolism. Furthermore, the development of more sensitive analytical techniques will enable the tracing of nitrogen flux with even greater spatial and temporal resolution, furthering our understanding of the intricate roles of glutamine in health and disease and aiding in the development of novel therapeutic strategies.

References

- 1. [Glutamine as a key ingredient in protein metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-(~15~N_2_)Glutamine | 204451-48-9 | Benchchem [benchchem.com]

- 4. Clinical applications of L-glutamine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The key role of glutamine for protein expression and isotopic labeling in insect cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Glutamine (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-1328-0.25 [isotope.com]

- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of protein metabolism by glutamine: implications for nutrition and health [imrpress.com]

- 14. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Nitrogen Flux with L-Glutamine-¹⁵N₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of L-Glutamine-¹⁵N₂ as a tracer to elucidate nitrogen flux in cellular metabolism. This powerful technique is instrumental in understanding the metabolic reprogramming inherent in various diseases, particularly cancer, and offers a robust platform for drug development and discovery. This guide details the core concepts, experimental protocols, data interpretation, and the key signaling pathways governing glutamine metabolism.

Introduction to L-Glutamine-¹⁵N₂ Metabolic Tracing

L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, serving as a primary nitrogen and carbon source for the synthesis of nucleotides, non-essential amino acids, and hexosamines. In many cancer cells, there is a heightened dependence on glutamine, a phenomenon termed "glutamine addiction". The stable isotope-labeled L-Glutamine-¹⁵N₂, in which both nitrogen atoms are replaced with the heavy isotope ¹⁵N, allows researchers to trace the metabolic fate of glutamine-derived nitrogen through various biosynthetic pathways. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹⁵N into downstream metabolites can be quantitatively measured, providing a detailed map of nitrogen flux and cellular metabolic activity.

Experimental Protocols

The successful implementation of L-Glutamine-¹⁵N₂ tracing studies relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Cell Culture and Isotope Labeling

This protocol outlines the general procedure for labeling cultured mammalian cells with L-Glutamine-¹⁵N₂. Specific cell lines may require optimization of incubation times and tracer concentrations.

Materials:

-

Mammalian cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Glutamine-free growth medium

-

L-Glutamine-¹⁵N₂ (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell counting solution (e.g., Trypan Blue)

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow overnight in complete growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹⁵N₂ to the desired final concentration (typically 2-4 mM). Also, supplement with dFBS (usually 10%) and other necessary components of the complete medium. Prepare a control medium with unlabeled L-glutamine at the same concentration.

-

Initiation of Labeling: Aspirate the complete growth medium from the cells and wash the cells twice with pre-warmed PBS. Add the pre-warmed labeling medium to the cells. Place the cells back in the incubator (37°C, 5% CO₂).

-

Time-Course Experiment: For time-course studies, harvest cells at various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹⁵N into metabolites.

-

Cell Harvesting: At each time point, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

Metabolite Extraction

This protocol describes a common method for extracting polar metabolites from cultured cells for subsequent analysis by mass spectrometry.

Materials:

-

Ice-cold 80% methanol (LC-MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >15,000 x g

-

Lyophilizer or vacuum concentrator

Procedure:

-

Cell Lysis: After washing with PBS, add a sufficient volume of ice-cold 80% methanol to the culture vessel to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).

-

Scraping and Collection: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at maximum speed (>15,000 x g) for 10 minutes at 4°C to pellet cellular debris and proteins.

-

Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Drying: Dry the metabolite extract completely using a lyophilizer or a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

LC-MS/MS Analysis for ¹⁵N-labeled Metabolites

This section provides a general workflow for the analysis of ¹⁵N-labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized based on the instrument and the metabolites of interest.

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

-

Chromatographic Separation: Inject the reconstituted sample onto a liquid chromatography system. Separation of metabolites is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase chromatography column with an appropriate gradient of mobile phases.

-

Mass Spectrometry Detection: The eluent from the LC system is introduced into the mass spectrometer. The mass spectrometer is operated in a targeted selected reaction monitoring (SRM) or a full scan mode to detect and quantify the different isotopologues of the metabolites of interest.

-

For SRM, specific precursor-product ion transitions are monitored for both the unlabeled (M+0) and the ¹⁵N-labeled isotopologues (e.g., M+1, M+2, etc., depending on the number of nitrogen atoms in the molecule).

-

-

Data Analysis: The resulting data is processed using specialized software to identify and quantify the peak areas of the different isotopologues. The fractional enrichment of ¹⁵N in each metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues.

Quantitative Data Presentation

The following tables summarize quantitative data on the incorporation of ¹⁵N from L-Glutamine-¹⁵N₂ into various metabolites in different cancer cell lines. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell lines, labeling duration, and analytical methods. The data presented here is a compilation of available information to provide a comparative overview.

Table 1: ¹⁵N Incorporation into Amino Acids in Human Hepatoma Hep G2 Cells [1]

| Amino Acid | % of Total ¹⁵N Distribution (after 144h) | % ¹⁵N Enrichment (after 144h) |

| Alanine | 50% | 44% |

| Proline | 28% | 41% |

| Glutamate | 21% | - |

This study used (alpha-¹⁵N)glutamine, tracing a single labeled nitrogen.[1]

Table 2: Time-Dependent ¹⁵N-Labeling of Nucleosides in 5637 Bladder Cancer Cells [2]

| Nucleoside | % ¹⁵N Incorporation (12h) | % ¹⁵N Incorporation (24h) | % ¹⁵N Incorporation (48h) | % ¹⁵N Incorporation (72h) |

| Adenosine | ~5% | ~10% | ~20% | ~30% |

| Guanosine | ~5% | ~12% | ~25% | ~35% |

| Cytidine | ~2% | ~5% | ~10% | ~15% |

| Uridine | ~2% | ~6% | ~12% | ~18% |

| Thymidine | ~1% | ~3% | ~6% | ~9% |

Data is estimated from graphical representations in the source publication and represents the percentage of the nucleoside pool that is labeled with ¹⁵N.[2]

Table 3: ¹⁵N-Labeling of Amino Acids in Cultured Astrocytes [3]

| Amino Acid | Rate of ¹⁵N Transfer (nmol/min/mg protein) |

| Alanine | ~2.5 |

| Leucine | ~0.5 |

| Tyrosine | ~0.4 |

| Phenylalanine | ~0.3 |

This study used [2-¹⁵N]-glutamine and measured the rate of ¹⁵N transfer to other amino acids.[3]

Signaling Pathways Regulating Glutamine Metabolism

The flux of glutamine through metabolic pathways is tightly regulated by a network of signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for identifying potential therapeutic targets.

The c-Myc Signaling Pathway

The oncoprotein c-Myc is a master transcriptional regulator of cell growth and proliferation and plays a pivotal role in reprogramming cancer cell metabolism. c-Myc directly upregulates the expression of genes involved in glutamine transport and catabolism, thereby increasing glutamine uptake and its conversion to glutamate.[4]

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that integrates signals from growth factors, nutrients, and cellular energy status to regulate cell growth and proliferation. The mTORC1 complex, in particular, is a key regulator of glutamine metabolism. When activated, mTORC1 promotes the uptake and metabolism of glutamine to support anabolic processes.

The KRAS Signaling Pathway

Oncogenic mutations in the KRAS gene are prevalent in many cancers and are known to drive metabolic reprogramming. Mutant KRAS can increase the expression of genes involved in glutamine metabolism, leading to enhanced glutamine uptake and its utilization in both oxidative and reductive pathways to support cell growth and survival.[5]

References

- 1. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

L-Glutamine-¹⁵N₂ in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Glutamine, the most abundant amino acid in plasma, plays a central role in this reprogramming, serving as a key source of both carbon and nitrogen.[1] L-Glutamine-¹⁵N₂, a stable isotope-labeled form of glutamine, has emerged as a powerful tool for tracing the metabolic fate of glutamine-derived nitrogen in cancer cells. This technical guide provides an in-depth overview of the application of L-Glutamine-¹⁵N₂ in cancer cell metabolism research, complete with experimental protocols, quantitative data summaries, and visualizations of key metabolic pathways and workflows. By tracking the incorporation of ¹⁵N into various metabolites, researchers can elucidate the intricate network of glutamine metabolism and identify potential therapeutic targets.[1][2]

Core Concepts: Tracing Nitrogen Flux with L-Glutamine-¹⁵N₂

Stable Isotope-Resolved Metabolomics (SIRM) using L-Glutamine-¹⁵N₂ allows for the precise tracking of nitrogen atoms from glutamine as they are incorporated into a variety of downstream metabolites. This technique is instrumental in understanding several key aspects of cancer cell metabolism:

-

Nucleotide Synthesis: Glutamine is a primary nitrogen donor for the de novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[3] Tracing ¹⁵N from glutamine into these molecules provides a direct measure of nucleotide biosynthesis rates.

-

Amino Acid Metabolism: The nitrogen from glutamine can be transferred to other amino acids through the action of transaminases. Quantifying ¹⁵N enrichment in non-essential amino acids reveals the activity of these pathways.

-

Redox Homeostasis: Glutamine metabolism is linked to the production of glutathione (GSH), a critical antioxidant. ¹⁵N tracing can shed light on the contribution of glutamine to maintaining redox balance in cancer cells.

-

Anaplerosis and Cataplerosis: While the carbon skeleton of glutamine replenishes the tricarboxylic acid (TCA) cycle (anaplerosis), the nitrogen dynamics are equally important for understanding overall metabolic flux.

Data Presentation: Quantitative Insights into Glutamine Nitrogen Flux

The following tables summarize quantitative data from studies utilizing L-Glutamine-¹⁵N₂ to investigate cancer cell metabolism. These data highlight the significant contribution of glutamine-derived nitrogen to various metabolic pathways in different cancer cell lines and conditions.

Table 1: ¹⁵N Enrichment in Amino Acids Derived from L-Glutamine-¹⁵N₂

| Cancer Cell Line | Condition | Metabolite | ¹⁵N Enrichment (%) | Reference |

| Hep G2 (Hepatoma) | 144h incubation | Alanine | 44 | [4] |

| Hep G2 (Hepatoma) | 144h incubation | Proline | 41 | [4] |

| Hep G2 (Hepatoma) | 144h incubation | Glutamate | 36 | [4] |

| MCF-7 (Breast) | Normoxia | Aspartate | ~15 | [5] |

| HeLa (Cervical) | Normoxia | Aspartate | ~20 | [5] |

| MCF-7 (Breast) | Hypoxia | Aspartate | ~10 | [5] |

| HeLa (Cervical) | Hypoxia | Aspartate | ~15 | [5] |

Table 2: ¹⁵N Enrichment in Nucleotide Precursors and Nucleotides from L-Glutamine-¹⁵N₂

| Cancer Cell Line | Condition | Metabolite | ¹⁵N Enrichment (%) | Reference |

| MCF-7 (Breast) | Normoxia | Dihydroorotate | ~5 | [5] |

| HeLa (Cervical) | Normoxia | Dihydroorotate | ~8 | [5] |

| MCF-7 (Breast) | Hypoxia | Dihydroorotate | ~25 | [5] |

| HeLa (Cervical) | Hypoxia | Dihydroorotate | ~30 | [5] |

| MCF-7 (Breast) | Normoxia | Orotate | ~5 | [5] |

| HeLa (Cervical) | Normoxia | Orotate | ~8 | [5] |

| MCF-7 (Breast) | Hypoxia | Orotate | ~20 | [5] |

| HeLa (Cervical) | Hypoxia | Orotate | ~25 | [5] |

| AIG-3 (Malignant) | 6h incubation | IMP (m+1) | ~30 | [2] |

| AIG-3 (Malignant) | 6h incubation | AMP (m+1) | ~25 | [2] |

| AIG-3 (Malignant) | 6h incubation | GMP (m+1) | ~20 | [2] |

| AIG-3 (Malignant) | 6h incubation | UMP (m+1) | ~15 | [2] |

Experimental Protocols

This section provides a detailed methodology for a typical L-Glutamine-¹⁵N₂ tracing experiment in cultured cancer cells, followed by metabolite extraction and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Cell Culture and Isotope Labeling

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁶ cells) in a 10-cm dish and culture in standard growth medium until they reach approximately 80% confluency.

-

Media Preparation: Prepare glutamine-free RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum. Just before the experiment, add L-Glutamine-¹⁵N₂ (e.g., from Cambridge Isotope Laboratories) to a final concentration of 2-5 mM.

-

Labeling: Aspirate the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the prepared L-Glutamine-¹⁵N₂-containing medium to the cells.

-

Incubation: Incubate the cells for a defined period (e.g., 0.25, 6, 12, 24, 48, or 72 hours) to allow for the incorporation of ¹⁵N into downstream metabolites.[2][3] Time-course experiments are recommended to capture the dynamics of nitrogen flux.

Metabolite Extraction

-

Quenching Metabolism: At the designated time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

-

Cell Lysis and Extraction: Add 1 mL of ice-cold 80% methanol to the dish. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

-

Homogenization: Vortex the tube vigorously for 1 minute and then incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 50 µL of 50:50 methanol:water.

-

Chromatographic Separation: Inject an aliquot of the reconstituted sample (e.g., 5-10 µL) onto a liquid chromatography system. Separation of metabolites is typically achieved using a reversed-phase or HILIC column with a gradient of aqueous and organic mobile phases.

-

Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., a Q-Exactive or Triple Quadrupole instrument). Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

-

Data Analysis: Process the raw data using specialized software (e.g., TraceFinder, Xcalibur) to identify and quantify the different mass isotopologues of the metabolites of interest. Correct for the natural abundance of ¹⁵N to determine the fractional enrichment.

Mandatory Visualizations

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to L-Glutamine-¹⁵N₂ tracing studies in cancer cell metabolism.

Caption: Glutaminolysis and its entry into the TCA cycle.

Caption: Role of glutamine as a nitrogen donor in nucleotide synthesis.

Experimental and Data Analysis Workflow

Caption: General workflow for L-Glutamine-¹⁵N₂ metabolomics.

Conclusion

L-Glutamine-¹⁵N₂ tracing is an indispensable technique for dissecting the complexities of cancer cell metabolism. By providing a direct readout of nitrogen flux, it offers unique insights into how cancer cells utilize glutamine to fuel their growth and survival. The methodologies and data presented in this guide serve as a valuable resource for researchers aiming to explore the intricacies of glutamine metabolism and to identify novel therapeutic strategies that target this critical metabolic pathway. As our understanding of cancer metabolism continues to evolve, the application of stable isotope tracers like L-Glutamine-¹⁵N₂ will undoubtedly play a crucial role in advancing the development of more effective cancer therapies.

References

The Role of L-Glutamine-¹⁵N₂ in Tracing Nucleotide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-glutamine, the most abundant amino acid in human plasma, is a critical nutrient for rapidly proliferating cells, including cancer cells. Beyond its role in energy metabolism, glutamine is a primary nitrogen donor for the de novo synthesis of nucleotides, the essential building blocks of DNA and RNA.[1][2][3] The metabolic tracer L-Glutamine-¹⁵N₂, in which the amide nitrogen is labeled with the stable isotope ¹⁵N, provides a powerful tool to investigate the intricate pathways of nucleotide biosynthesis. By tracing the incorporation of ¹⁵N from glutamine into purine and pyrimidine rings, researchers can elucidate the dynamics of these pathways, identify potential therapeutic targets, and assess the efficacy of drugs that interfere with nucleotide metabolism. This technical guide provides an in-depth overview of the application of L-Glutamine-¹⁵N₂ in tracing nucleotide biosynthesis, complete with experimental protocols, data presentation, and pathway visualizations.

The Central Role of Glutamine in Nucleotide Synthesis

Glutamine contributes nitrogen to multiple steps in the de novo synthesis of both purine and pyrimidine nucleotides. This makes it an indispensable precursor for nucleic acid replication and cell proliferation.[4][5]

Purine Biosynthesis

In the de novo synthesis of purines, glutamine donates nitrogen atoms at three crucial steps:

-

Formation of 5-phosphoribosyl-1-amine: The committed step in purine synthesis is catalyzed by glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase, where the amide group of glutamine is transferred to PRPP. This nitrogen becomes N-9 of the purine ring.[1]

-